

# Technical Guide: Spectroscopic Characterization of 3-Chloro-5-hydroxybenzenecarbothioamide

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## Compound of Interest

**Compound Name:** 3-Chloro-5-hydroxybenzenecarbothioamide  
**CAS No.:** 1216381-24-6  
**Cat. No.:** B1391656

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## Executive Summary & Chemical Identity

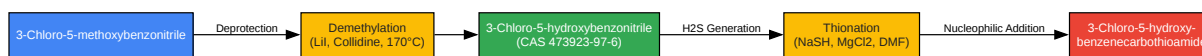
Target Analyte: **3-Chloro-5-hydroxybenzenecarbothioamide** CAS Registry Number: Not widely indexed (Analogous to 3-chlorothiobenzamide: 2548-79-0) Molecular Formula:  $C_7H_6ClNOS$  Molecular Weight: 187.65 g/mol Role: Synthetic intermediate for thiazole-based antimicrobials and hydroxy-carboxylic acid receptor agonists.

This molecule presents a unique spectroscopic challenge due to the interplay between the electron-withdrawing thioamide/chlorine groups and the electron-donating hydroxyl group. The following protocols ensure accurate identification and purity assessment.

## Synthesis & Workflow Context

To understand the impurity profile and spectral matrix, one must understand the genesis of the sample. The most robust synthesis involves the thionation of 3-chloro-5-hydroxybenzotrile.

## Experimental Workflow Diagram



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Figure 1: Synthetic pathway for the target thioamide. Note that the phenolic hydroxyl group requires careful handling during thionation to prevent side reactions.

## Spectroscopic Data Profile

### A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d<sub>6</sub> is mandatory. Chloroform-d (CDCl<sub>3</sub>) is unsuitable due to the poor solubility of the phenolic thioamide and the need to observe exchangeable protons (OH, NH<sub>2</sub>).

#### Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

The aromatic region is defined by a 1,3,5-substitution pattern. The thioamide group is strongly deshielding (anisotropic effect), while the hydroxyl group is shielding (resonance effect).

Proton	Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment Logic
OH	9.80 – 10.20	Broad Singlet	1H	Phenolic proton; shift varies with concentration/temperature.
NH <sub>α</sub>	9.70 – 9.90	Broad Singlet	1H	Thioamide NH (anti); restricted rotation makes NHs non-equivalent.
NH <sub>β</sub>	9.30 – 9.50	Broad Singlet	1H	Thioamide NH (syn).
Ar-H2	7.45 – 7.55	Triplet (t) / dd	1H	Position 2: Between Cl and CSNH <sub>2</sub> . Most deshielded aromatic proton.
Ar-H6	7.20 – 7.30	Triplet (t) / dd	1H	Position 6: Between OH and CSNH <sub>2</sub> . Shielded by OH.
Ar-H4	6.90 – 7.00	Triplet (t) / dd	1H	Position 4: Between Cl and OH. Most shielded due to OH ortho-effect.

Coupling Constants (J): Meta-coupling (J ~1.5–2.0 Hz) is expected between H2, H4, and H6, appearing as fine splitting (triplets or doublet of doublets).

### <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon	Shift ( $\delta$ ppm)	Assignment
C=S	198.0 – 202.0	Thioamide carbonyl (Diagnostic Peak).
C-OH	157.0 – 159.0	C5: Ipso to Hydroxyl.
C-ipso	140.0 – 142.0	C1: Ipso to Thioamide.
C-Cl	133.0 – 135.0	C3: Ipso to Chlorine.
Ar-C	118.0 – 120.0	C2 (Ortho to Cl/CSNH <sub>2</sub> ).
Ar-C	114.0 – 116.0	C6 (Ortho to OH/CSNH <sub>2</sub> ).
Ar-C	112.0 – 114.0	C4 (Between Cl/OH).

## B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. The thioamide group exhibits "mixed modes" rather than a single clean C=S stretch.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Notes
3200 – 3400	O-H Stretch	Broad band, often overlapping with N-H.
3150 – 3300	N-H Stretch	Doublet typical for primary amides/thioamides.
1600 – 1620	N-H Bending	"Amide II" equivalent.
1450 – 1580	Ar C=C Stretch	Aromatic ring skeletal vibrations.
1100 – 1200	C=S Stretch	Often split/mixed with C-N stretch. Look for strong bands at ~1150.
750 – 850	C-Cl Stretch	Characteristic halo-arene fingerprint.

## C. Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) in Positive (+) and Negative (-) modes. Isotope

Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 ratio for M and M+2 peaks.

- Exact Mass (Monoisotopic): 186.9858 Da
- ESI(+) Mode:
  - [M+H]<sup>+</sup>: 188.0 m/z (100%)
  - [M+H+2]<sup>+</sup>: 190.0 m/z (~33%) — Verification of Chlorine.
  - Fragment 171 m/z: Loss of NH<sub>3</sub> (Common in thioamides).
  - Fragment 154 m/z: Loss of H<sub>2</sub>S (Formation of nitrile cation).
- ESI(-) Mode:
  - [M-H]<sup>-</sup>: 186.0 m/z (Deprotonation of Phenolic OH).

## Experimental Protocols

### Protocol 1: Purity Verification via HPLC-UV

Since thioamides can degrade to nitriles or amides, purity must be checked before biological assays.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: 254 nm (Aromatic) and 280 nm (Phenol).

- Expected Retention: The thioamide is more polar than the starting nitrile but less polar than the hydrolyzed amide. Expect elution at ~40-50% B.

## Protocol 2: Thionation from Nitrile (Green Chemistry Method)

Based on the method by Kaboudin et al. for hydroxy-thiobenzamides.

- Reagents: Dissolve 3-chloro-5-hydroxybenzotrile (1.0 eq) in DMF.
- Catalyst: Add  $\text{MgCl}_2$  (0.5 eq) and  $\text{NaSH}\cdot x\text{H}_2\text{O}$  (2.0 eq).
- Reaction: Stir at  $60^\circ\text{C}$  for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The thioamide spot will be lower  $R_f$  and stain yellow/brown with iodine.
- Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. The product precipitates as a yellow solid.<sup>[1]</sup>
- Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography if possible, as thioamides can stick or decompose; if necessary, neutralize silica with 1%  $\text{Et}_3\text{N}$ .

## References

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  - Synthesis of 3-chloro-5-hydroxybenzotrile from 3-chloro-5-methoxybenzotrile using LiI/Collidine.
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- Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews.
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- Related Spectral Data (3-Chlorothiobenzamide)
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- GPR81 Agonist Context
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